1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
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Overview
Description
N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZIDE
- N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMATE
Uniqueness
N-(4-CHLOROPHENYL)-N’-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]UREA is unique due to its specific combination of chlorinated phenyl groups and a thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C16H10Cl3N3OS |
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Molecular Weight |
398.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-9-1-4-11(5-2-9)20-15(23)22-16-21-14(8-24-16)12-6-3-10(18)7-13(12)19/h1-8H,(H2,20,21,22,23) |
InChI Key |
FYQDOXKRPQEASV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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